GLP-1R agonist 10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GLP-1R agonist 10 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1) by activating the GLP-1 receptor. This receptor is a class B G-protein coupled receptor predominantly found in pancreatic beta cells. Activation of the GLP-1 receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. This compound has shown promise in the treatment of type 2 diabetes mellitus and obesity due to its ability to enhance insulin secretion, promote beta cell proliferation, and reduce body weight .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 10 involves the modification of the GLP-1 peptide structure to enhance its stability and efficacy. One common approach is the substitution of specific amino acids in the peptide sequence. For instance, replacing the native glutamate residue with cysteic acid at the third position from the N-terminus has been shown to produce a highly active GLP-1 analogue . The synthetic route typically involves solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The crude peptide is then purified using preparative HPLC and lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: GLP-1R agonist 10 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.

Substitution: Amino acid residues in the peptide can be substituted to enhance its stability and activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed:

Oxidation: Formation of disulfide-bonded cyclic peptides.

Reduction: Linear peptides with free thiol groups.

Substitution: Modified peptides with enhanced stability and activity.

Wissenschaftliche Forschungsanwendungen

GLP-1R agonist 10 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the structure-activity relationship of GLP-1 analogues and their interactions with the GLP-1 receptor.

Biology: Investigated for its role in promoting beta cell proliferation and survival, as well as its effects on glucose metabolism.

Medicine: Clinically evaluated for the treatment of type 2 diabetes mellitus and obesity. .

Industry: Utilized in the development of long-acting GLP-1 analogues for therapeutic use.

Wirkmechanismus

GLP-1R agonist 10 exerts its effects by binding to the GLP-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn enhances insulin secretion and inhibits glucagon release. Additionally, this compound promotes beta cell proliferation and survival through the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

Vergleich Mit ähnlichen Verbindungen

GLP-1R agonist 10 is compared with other GLP-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds activate the GLP-1 receptor, this compound is unique due to its specific amino acid modifications that enhance its stability and activity. Similar compounds include:

Exendin-4: A naturally occurring peptide with a longer half-life than native GLP-1.

Liraglutide: A GLP-1 analogue with a fatty acid chain that prolongs its action.

Semaglutide: A long-acting GLP-1 analogue with modifications that enhance its stability and efficacy

This compound stands out due to its unique modifications that provide enhanced stability and activity, making it a promising candidate for therapeutic applications.

Eigenschaften

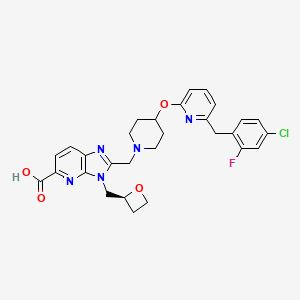

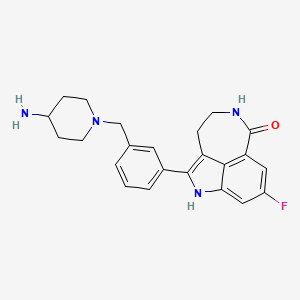

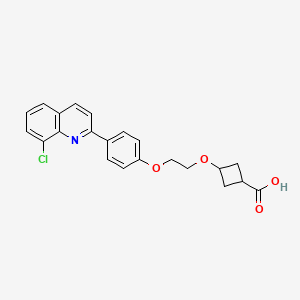

Molekularformel |

C29H29ClFN5O4 |

|---|---|

Molekulargewicht |

566.0 g/mol |

IUPAC-Name |

2-[[4-[6-[(4-chloro-2-fluorophenyl)methyl]pyridin-2-yl]oxypiperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |

InChI |

InChI=1S/C29H29ClFN5O4/c30-19-5-4-18(23(31)15-19)14-20-2-1-3-27(32-20)40-21-8-11-35(12-9-21)17-26-33-24-6-7-25(29(37)38)34-28(24)36(26)16-22-10-13-39-22/h1-7,15,21-22H,8-14,16-17H2,(H,37,38)/t22-/m0/s1 |

InChI-Schlüssel |

SDHYTOOEXFYXIT-QFIPXVFZSA-N |

Isomerische SMILES |

C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)OC5=CC=CC(=N5)CC6=C(C=C(C=C6)Cl)F |

Kanonische SMILES |

C1CN(CCC1OC2=CC=CC(=N2)CC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)N=C(C=C5)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)